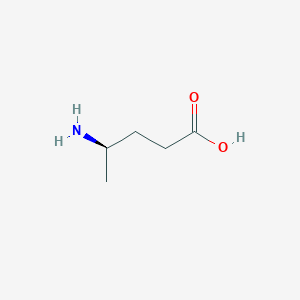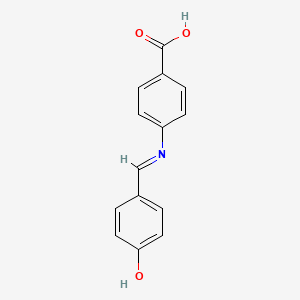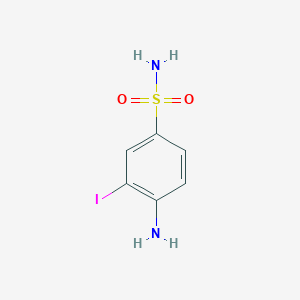
Decane-1,10-Diyl Disulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-1,10-Diyl Disulfamate: is an organic compound with the molecular formula C10H24N2O6S2 It is a non-polymeric compound that contains two sulfamate groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Decane-1,10-Diyl Disulfamate typically begins with decane-1,10-diol.
Reaction with Sulfamic Acid: The diol is reacted with sulfamic acid under controlled conditions to introduce the sulfamate groups.
Catalysts and Solvents: Common catalysts used in this reaction include acid catalysts, and the reaction is often carried out in an organic solvent such as dichloromethane.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decane-1,10-Diyl Disulfamate can undergo oxidation reactions, where the sulfamate groups are oxidized to form sulfonate groups.
Reduction: The compound can also be reduced to form the corresponding thiol derivatives.
Substitution: It can participate in substitution reactions where the sulfamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Sulfonate derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Compounds with different functional groups replacing the sulfamate groups.
Scientific Research Applications
Chemistry:
Catalysis: Decane-1,10-Diyl Disulfamate is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a biochemical probe to study sulfamate-related biochemical pathways.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamate metabolism.
Diagnostic Tools: It is used in the development of diagnostic tools for detecting sulfamate-related disorders.
Industry:
Material Science: this compound is used in the production of specialized materials with unique properties.
Chemical Manufacturing: It is employed in various chemical manufacturing processes as a reagent or intermediate.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Decane-1,10-Diyl Disulfamate interacts with enzymes that process sulfamate groups, inhibiting their activity.
Pathway Modulation: By inhibiting these enzymes, the compound can modulate biochemical pathways involving sulfamate metabolism, leading to various biological effects.
Comparison with Similar Compounds
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: This compound has a similar decane backbone but different functional groups, leading to distinct chemical properties and applications.
Decane-1-thiol: Another related compound, Decane-1-thiol, has a thiol group instead of sulfamate groups, resulting in different reactivity and uses.
Uniqueness:
Functional Groups: The presence of two sulfamate groups in Decane-1,10-Diyl Disulfamate makes it unique compared to other decane derivatives.
Applications: Its specific chemical properties allow it to be used in a wide range of applications, from catalysis to drug development, setting it apart from similar compounds.
Properties
CAS No. |
60548-61-0 |
|---|---|
Molecular Formula |
C10H24N2O6S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
10-sulfamoyloxydecyl sulfamate |
InChI |
InChI=1S/C10H24N2O6S2/c11-19(13,14)17-9-7-5-3-1-2-4-6-8-10-18-20(12,15)16/h1-10H2,(H2,11,13,14)(H2,12,15,16) |
InChI Key |
XPDWKENHTJHZSC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOS(=O)(=O)N)CCCCOS(=O)(=O)N |
Key on ui other cas no. |
60548-61-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(carbamoyloxymethyl)-1,4-dihydroxy-5,8-dioxonaphthalen-2-yl]methyl carbamate](/img/structure/B3063122.png)










